

# The Early Discovery and Development of Xamoterol (ICI 118,587): A Technical Overview

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## Compound of Interest

Compound Name: Xamoterol hemifumarate

Cat. No.: B10775809

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## Introduction

Xamoterol (ICI 118,587), a selective  $\beta_1$ -adrenoceptor partial agonist, emerged from a strategic research program at Imperial Chemical Industries (ICI) aimed at developing a novel therapeutic for mild to moderate heart failure.<sup>[1]</sup> The core concept was to create a molecule that could modulate the sympathetic nervous system's control over the heart. In heart failure, while initially a compensatory mechanism, prolonged sympathetic activation becomes detrimental.<sup>[1]</sup> Xamoterol was designed to provide modest cardiac stimulation at rest (low sympathetic tone) and act as a  $\beta$ -blocker during exercise (high sympathetic tone), thereby protecting the heart from excessive stimulation.<sup>[1][2]</sup> This dual action was intended to improve myocardial performance without the significant increases in heart rate and myocardial oxygen demand associated with full  $\beta$ -agonists.<sup>[1]</sup>

## Mechanism of Action

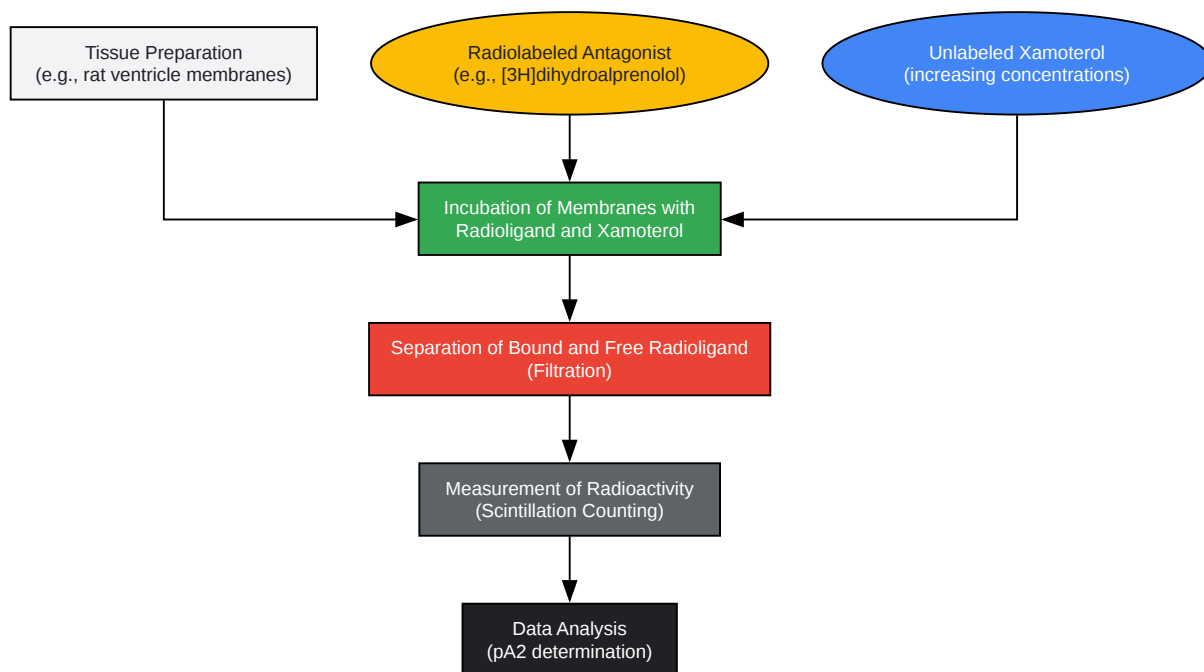
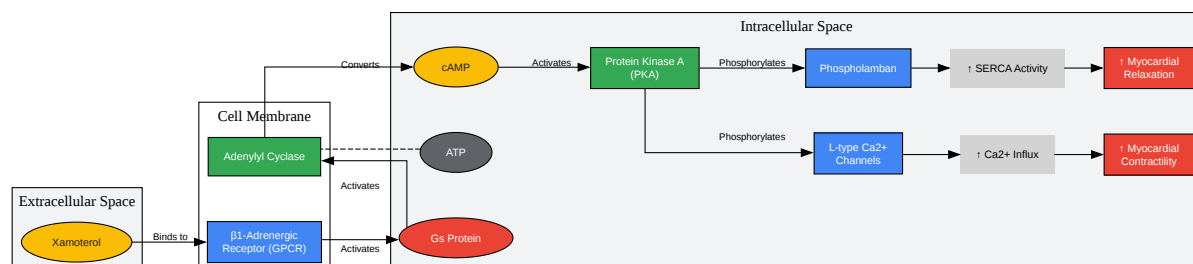
Xamoterol functions as a partial agonist at the  $\beta_1$ -adrenergic receptors, which are predominantly located in cardiac tissue.<sup>[3][4]</sup> Unlike a full agonist, which elicits a maximal biological response, a partial agonist produces a submaximal response even at full receptor occupancy.<sup>[3]</sup> This allows for a more controlled modulation of heart function.<sup>[3]</sup> By binding to  $\beta_1$ -adrenoceptors, Xamoterol competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, mitigating over-stimulation of the heart during periods of

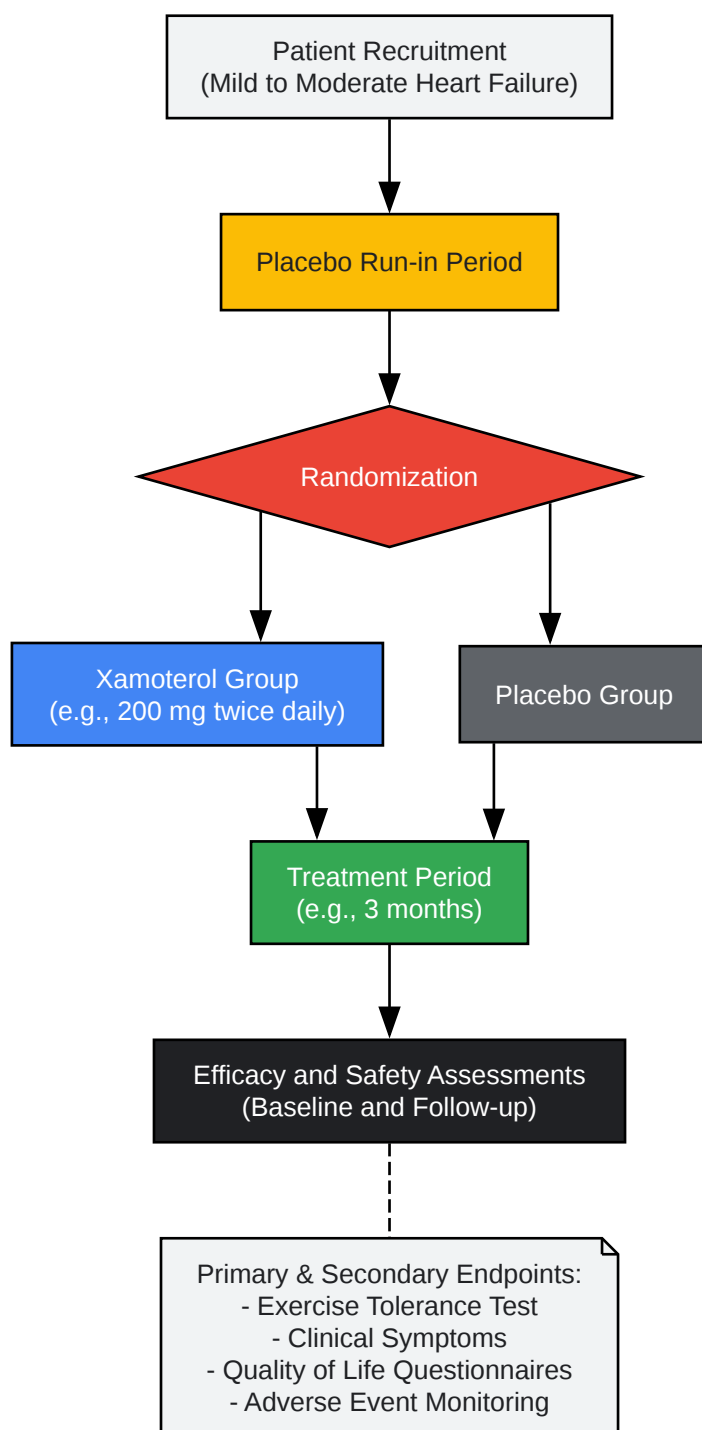
high sympathetic activity.[3] The drug has approximately 50% intrinsic sympathomimetic activity (ISA) and no significant activity at  $\beta$ 2-adrenoceptors.[2][4]

## Signaling Pathway

The mechanism of action of Xamoterol involves the activation of the  $\beta$ 1-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade:

- **Receptor Binding and G-protein Activation:** Xamoterol binds to the  $\beta$ 1-adrenoceptor, causing a conformational change that activates the associated heterotrimeric Gs protein.[3]
- **Adenylyl Cyclase Activation:** The activated alpha subunit of the Gs protein (G $\alpha$ s) stimulates the enzyme adenylyl cyclase.[3]
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). [3]
- **Protein Kinase A (PKA) Activation:** The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3]
- **Phosphorylation of Target Proteins:** PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[3]
- **Physiological Response:** Phosphorylation of L-type calcium channels increases calcium influx, enhancing myocardial contractility. Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca<sup>2+</sup>-ATPase (SERCA), promoting calcium reuptake into the sarcoplasmic reticulum and improving myocardial relaxation (diastolic function).[3]





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